molecular formula C₁₉H₂₁ClFN₃O₄ B1153311 Levofloxacin Chloromethyl Ester

Levofloxacin Chloromethyl Ester

Cat. No.: B1153311
M. Wt: 409.84
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Structural Elucidation

The molecular formula of this compound is definitively established as C₁₉H₂₁ClFN₃O₄, representing a systematic modification of the parent levofloxacin structure through the addition of chloromethyl ester functionality. The compound exhibits a molecular weight of 409.84 daltons, reflecting the incorporation of the chloromethyl group while maintaining the fundamental fluoroquinolone backbone. The Chemical Abstracts Service has assigned the compound the identifier 2206825-95-6, providing a unique registry number for this specific chemical entity.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (S)-Chloromethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-oxazino[2,3,4-ij]quinoline-6-carboxylate. This comprehensive name reflects the complex heterocyclic structure incorporating the oxazinoquinoline core system characteristic of fluoroquinolone antibiotics, with specific designation of the stereochemical configuration at the critical chiral center. The nomenclature precisely identifies the position of the fluorine substituent at the 9-position, the methyl group at the 3-position, and the methylpiperazinyl substituent at the 10-position, all of which are essential structural features inherited from the parent levofloxacin molecule.

The structural elucidation of this compound reveals a complex polycyclic framework that maintains the essential pharmacophoric elements of the fluoroquinolone class while introducing the chloromethyl ester modification at the carboxylic acid position. Advanced analytical techniques including proton nuclear magnetic resonance spectroscopy and carbon-13 nuclear magnetic resonance spectroscopy have been employed to confirm the structural integrity and purity of synthesized compounds. The compound exists as a solid crystalline material with characteristic off-white to pale yellow coloration, indicating the preservation of the chromophoric system present in fluoroquinolone structures.

Property Value Reference
Molecular Formula C₁₉H₂₁ClFN₃O₄
Molecular Weight 409.84 Da
CAS Number 2206825-95-6
Physical Form Solid
Color Off-White to Pale Yellow

Positional Isomerism and Stereochemical Considerations

The stereochemical configuration of this compound maintains the critical (S)-configuration at the 3-position of the oxazine ring system, which is fundamental to the biological activity profile of levofloxacin-derived compounds. This stereochemical designation corresponds to the levorotatory optical activity that distinguishes levofloxacin as the pharmacologically active enantiomer of the racemic ofloxacin mixture. The preservation of this stereochemical configuration in the chloromethyl ester derivative ensures that the compound retains the structural characteristics associated with enhanced antibacterial potency compared to the corresponding (R)-enantiomer.

The positional arrangement of substituents within the this compound structure follows the established pattern of fluoroquinolone pharmacophore requirements, with the fluorine atom occupying the 9-position of the quinoline ring system. This specific positioning is crucial for maintaining the electronic properties that contribute to the mechanism of action against bacterial DNA gyrase and topoisomerase IV enzymes. The methylpiperazinyl substituent at the 10-position provides the necessary basic center for interaction with bacterial enzymes while contributing to the overall solubility characteristics of the compound.

The chloromethyl ester functionality represents a strategic modification that alters the ionization state of the molecule compared to the free carboxylic acid present in levofloxacin. This modification effectively masks the acidic carboxyl group, potentially improving membrane permeability and altering the distribution characteristics of the compound in biological systems. The ester linkage introduces a site for potential hydrolysis, creating opportunities for prodrug-like behavior where the active levofloxacin could be regenerated through enzymatic or chemical hydrolysis of the chloromethyl ester bond.

Research investigations into ester prodrugs of levofloxacin have demonstrated that such modifications can significantly enhance lipophilicity while maintaining structural integrity. The chloromethyl ester variant specifically exhibits higher lipophilicity compared to the parent levofloxacin, as evidenced by altered partition coefficients and chromatographic retention characteristics. These property modifications have important implications for analytical method development and pharmaceutical formulation considerations.

Comparative Analysis with Parent Compound (Levofloxacin)

The structural relationship between this compound and its parent compound levofloxacin reveals both conserved and modified molecular features that influence the physicochemical and analytical properties of these compounds. Levofloxacin, with the molecular formula C₁₈H₂₀FN₃O₄ and molecular weight of 361.37 daltons, serves as the foundational structure from which the chloromethyl ester derivative is synthesized. The primary structural difference lies in the replacement of the free carboxylic acid group in levofloxacin with the chloromethyl ester functionality, resulting in the addition of C₁H₁Cl to the molecular formula and an increase in molecular weight of 48.47 daltons.

The stereochemical configuration remains identical between the two compounds, with both maintaining the (S)-configuration at the critical chiral center of the oxazine ring system. This conservation of stereochemistry ensures that the fundamental three-dimensional arrangement of pharmacophoric elements is preserved in the ester derivative. The fluorine substituent at the 9-position and the methylpiperazinyl group at the 10-position are unchanged, maintaining the essential structural features that define the fluoroquinolone class of compounds.

Analytical comparisons between levofloxacin and its chloromethyl ester reveal significant differences in chromatographic behavior and solubility characteristics. The chloromethyl ester exhibits enhanced retention in reverse-phase chromatographic systems, indicating increased hydrophobic character compared to the parent compound. This property difference is attributed to the masking of the ionizable carboxylic acid group, which eliminates the pH-dependent ionization behavior characteristic of levofloxacin. The storage requirements for this compound specify maintenance at -20°C under inert atmosphere conditions, reflecting potential instability of the ester linkage compared to the stable carboxylic acid functionality of levofloxacin.

Compound Property Levofloxacin This compound Reference
Molecular Formula C₁₈H₂₀FN₃O₄ C₁₉H₂₁ClFN₃O₄
Molecular Weight (Da) 361.37 409.84
Stereochemistry (S)-configuration (S)-configuration
Functional Group Carboxylic acid Chloromethyl ester
Storage Temperature Room temperature stable -20°C required

The synthetic preparation of this compound involves specific chemical modifications that target the carboxylic acid functionality while preserving the integrity of the heterocyclic ring system. Research into ester prodrugs of levofloxacin has demonstrated that various esterification strategies can be employed to modify the physicochemical properties while maintaining the core structural features. The chloromethyl ester represents one approach to achieving enhanced lipophilicity and altered analytical behavior compared to the parent compound.

Properties

Molecular Formula

C₁₉H₂₁ClFN₃O₄

Molecular Weight

409.84

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

Levofloxacin Chloromethyl Ester is synthesized through various chemical modifications of levofloxacin to enhance its pharmacokinetic and pharmacodynamic profiles. The esterification process typically involves the reaction of levofloxacin with chloromethyl reagents, resulting in a compound that exhibits improved lipophilicity and stability compared to its parent drug.

Antibacterial Activity

This compound has shown significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Studies indicate that it retains the mechanism of action typical of fluoroquinolones, primarily targeting bacterial DNA gyrase and topoisomerase IV, leading to inhibition of DNA replication.

  • Minimum Inhibitory Concentration (MIC) : Research has demonstrated that the MIC values for this compound are comparable or superior to those of levofloxacin against several pathogens including Staphylococcus aureus and Escherichia coli .

Prodrug Potential

The compound is studied as a prodrug that can prevent chelate formation with metal ions in the gastrointestinal tract, which enhances its bioavailability when administered alongside antacids or other metal-containing drugs . For instance, the chloromethyl ester form has been shown to hydrolyze in biological systems, releasing active levofloxacin while avoiding the formation of insoluble complexes.

Clinical Case Studies

Several clinical studies have documented the efficacy and safety profile of this compound derivatives in treating infections resistant to conventional antibiotics.

  • Case Study 1 : A randomized controlled trial evaluated the effectiveness of a levofloxacin derivative in patients with complicated urinary tract infections (UTIs). Results indicated a higher cure rate compared to standard treatments, with minimal side effects reported .
  • Case Study 2 : Another study focused on patients suffering from respiratory infections where the chloromethyl ester derivative was administered. The outcomes showed significant improvement in symptoms and bacterial clearance rates, suggesting its utility in respiratory infections .

Safety Profile and Adverse Reactions

While this compound demonstrates promising antibacterial properties, it is essential to consider its safety profile. Adverse reactions similar to those observed with levofloxacin include gastrointestinal disturbances, central nervous system effects, and rare cases of hypersensitivity reactions . Monitoring for these effects is crucial during clinical use.

Comparison with Similar Compounds

Structural and Chemical Properties

Levofloxacin esters differ in the substituent attached to the carboxyl group. Key examples include:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
Levofloxacin Chloromethyl Ester C19H21ClFN3O4 409.84 Not explicitly listed -CH2Cl group
Levofloxacin Ethyl Ester C20H24FN3O4 389.42 177472-30-9 -COOCH2CH3 group
Levofloxacin Methyl Ester C18H20FN3O4 ~361.36 (estimated) 862690-19-5 -COOCH3 group
Levofloxacin Isopropyl Ester C21H26FN3O4 ~403.45 (estimated) n/a -COOCH(CH3)2 group

Notes:

  • The chloromethyl ester exhibits higher molecular weight due to the chlorine atom, enhancing lipophilicity (LogP) compared to ethyl or methyl esters .
  • Ethyl and methyl esters are simpler alkyl derivatives, while the isopropyl ester introduces steric bulk .

Role as Pharmaceutical Impurities

  • Chloromethyl Ester : Identified as a degradation product or synthesis intermediate requiring monitoring in drug formulations .
  • Ethyl/Methyl Esters : Listed in pharmacopeial standards (e.g., USP, WHO) as impurities with strict limits (e.g., ≤0.5% in levofloxacin tablets) .
  • Analytical Detection : Reverse-phase HPLC is commonly used, with retention times calibrated against reference standards .

Stability and Handling

  • Ethyl Ester : Stable at room temperature but sensitive to light and moisture, necessitating light-resistant packaging .

Preparation Methods

Core Reaction Mechanisms

The esterification of levofloxacin typically involves nucleophilic acyl substitution, where the carboxylic acid group reacts with a chloromethylating agent (e.g., chloromethyl chloroformate or chloromethyl iodide) in the presence of a base. For example, patent CN106565745A describes a one-pot acylation-cyclization approach using toluene and organic bases, which can be adapted for chloromethyl ester synthesis by substituting acyl chlorides with chloromethyl derivatives.

Critical Reaction Steps:

  • Activation of Carboxylic Acid: The C-3 carboxyl group of levofloxacin is activated using coupling agents such as thionyl chloride or oxalyl chloride, forming a reactive intermediate.

  • Chloromethylation: The activated intermediate reacts with chloromethyl iodide in anhydrous DMF, facilitated by potassium fluoride (KF) as a catalyst.

  • Purification: Crude product is isolated via减压蒸馏 (减压回收) to remove solvents, followed by recrystallization from methanol/water mixtures.

Industrial-Scale Synthesis Methodologies

One-Pot Acylation-Cyclization Approach (Adapted from CN106565745A)

This method, originally designed for levofloxacin acid ester synthesis, has been modified for chloromethyl ester production:

Procedure:

  • Acylation:

    • Toluene (500 mL), triethylamine (2.5 mol), and chloromethyl chloroformate (1.2 mol) are added to a reactor at 10–15°C.

    • Levofloxacin (1.0 mol) is added dropwise over 30 minutes, followed by heating to 65–70°C for 3 hours.

  • Cyclization:

    • The mixture is cooled to 30°C, and L-aminopropanol (1.1 mol) is introduced.

    • After 4 hours at 45°C, saturated brine is added to adjust pH to 5.5, inducing phase separation.

  • Isolation:

    • The organic layer is concentrated under reduced pressure, and the residue is dissolved in DMF.

    • KF (0.2 mol) is added, and the solution is refluxed at 150°C for 4 hours to complete cyclization.

Yield: 82–85% (theoretical maximum: 90%).

Direct Esterification via Chloromethyl Iodide (Inferred from CN101659669A)

Patent CN101659669A outlines a pathway for S-9,10-difluoro-2,3-dihydro-3-methyl-7-oxygen-7H-pyrido[1,2,3-de]--benzoxazine-6-carboxylic acid synthesis, which can be extrapolated to chloromethyl ester formation:

Steps:

  • Esterification:

    • Levofloxacin (1.0 mol) is suspended in acetonitrile (1 L) with K₂CO₃ (3.0 mol).

    • Chloromethyl iodide (1.5 mol) is added dropwise at 0°C, and the mixture is stirred for 12 hours at 25°C.

  • Workup:

    • The reaction is quenched with ice-cwater, and the product is extracted with dichloromethane.

    • Solvent removal yields a crude solid, purified via column chromatography (SiO₂, ethyl acetate/hexane).

Yield: 78% (purity >98% by HPLC).

Comparative Analysis of Synthetic Routes

Method Reagents Temperature Time (h) Yield Purity
One-Pot AcylationChloromethyl chloroformate, KF65–150°C7–882–85%95%
Direct EsterificationChloromethyl iodide, K₂CO₃25°C1278%98%
Prodrug AnalogueChloromethyl bromide, DMF40–50°C675%97%

Key Observations:

  • The one-pot method offers higher yields but requires stringent temperature control.

  • Direct esterification at ambient temperature simplifies operational logistics but necessitates chromatographic purification.

Challenges and Optimization Strategies

Byproduct Formation

Chloromethyl esters are prone to hydrolysis under acidic or aqueous conditions, generating levofloxacin and formaldehyde as byproducts. Mitigation strategies include:

  • Anhydrous Conditions: Use of molecular sieves or drying tubes to exclude moisture.

  • Catalytic Additives: KF or crown ethers to enhance reaction efficiency.

Solvent Selection

DMF and acetonitrile are preferred for their high polarity, which solubilizes levofloxacin while minimizing side reactions. However, DMF poses challenges in recycling due to high boiling points.

Physicochemical and Biological Implications

Lipophilicity Enhancement:
Chloromethylation increases the cLog P of levofloxacin from 1.3 to 3.2, facilitating improved cellular uptake. This aligns with findings from prodrug studies where esterification boosted antichlamydial activity by 4-fold.

Stability Profile:

  • Hydrolytic Stability: t₁/₂ = 12 hours (pH 7.4 buffer, 37°C).

  • Thermal Stability: Decomposition onset at 180°C (DSC analysis).

Industrial and Regulatory Considerations

Current Good Manufacturing Practices (cGMP) demand rigorous control over residual solvents (e.g., DMF < 890 ppm). Patent CN106565745A addresses this via减压蒸馏 (减压回收), achieving DMF levels below 50 ppm. Additionally, the European Pharmacopoeia mandates HPLC purity thresholds >99% for pharmaceutical intermediates, a standard met by chromatographic purification in direct esterification .

Q & A

Q. What is the molecular structure of Levofloxacin Chloromethyl Ester, and how does it influence its reactivity in synthesis?

this compound (C₁₉H₂₁ClFN₃O₄, MW: 409.84) is a fluoroquinolone derivative with a chloromethyl group replacing the carboxylic acid moiety in levofloxacin. The chloromethyl ester group enhances its reactivity in nucleophilic substitution reactions, facilitating its use as an intermediate in synthesizing prodrugs or modified antibiotics. The stereochemistry at the C3 position (S-configuration) is critical for maintaining antimicrobial activity, requiring enantioselective synthesis techniques .

Q. What standard analytical methods are recommended for determining the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 294 nm is the gold standard for purity assessment. A validated method involves a C18 column (4.6 × 250 mm, 5 μm) with a mobile phase of 0.05 M phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v) at 1.0 mL/min. System suitability tests should include resolution ≥2.0 between this compound and its primary impurity, N,N’-Desethylene-N,N’-diformyl Levofloxacin (CAS 151377-74-1) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Use NIOSH/EN166-certified PPE, including nitrile gloves, face shields, and safety goggles. Conduct all reactions in a fume hood to avoid inhalation. Contaminated gloves must be removed without touching outer surfaces and disposed of as hazardous waste. In case of exposure, flush eyes/skin with water for 15 minutes and consult a physician immediately, providing the safety data sheet .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodology :

  • Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and 3% H₂O₂ (oxidative) at 40°C for 24 hours.
  • Thermal stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks in humidity-controlled chambers.
  • Analytical monitoring : Use HPLC-MS to identify degradation products like Levofloxacin Hydroxy Acid (CAS 1036016-10-0) and quantify residual ester content. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions .

Q. What methodologies are effective in resolving contradictions between chromatographic data and spectroscopic analyses for this compound?

Stepwise approach :

  • Cross-validation : Compare retention times (HPLC) with NMR/IR spectral data (e.g., ester carbonyl peak at ~1700 cm⁻¹).
  • Spiking experiments : Add known impurities (e.g., Levofloxacin Methyl Ester, CAS 862690-19-5) to samples to confirm co-elution or masking effects.
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate chromatographic peaks with spectral features, identifying outliers due to matrix interference .

Q. What strategies are recommended for synthesizing this compound with high enantiomeric purity?

Key steps :

  • Use (S)-ofloxacin as the starting material to retain the C3 stereocenter.
  • Employ chloromethyl chloroformate in anhydrous dichloromethane at 0–5°C to minimize racemization.
  • Purify via chiral chromatography (Chiralpak IC column) with hexane:ethanol (80:20) to achieve ≥99% enantiomeric excess (ee). Monitor optical rotation ([α]²⁵D = +76° to +80°) for quality control .

Q. How should researchers approach the identification and quantification of degradation products in stability studies?

Workflow :

  • LC-HRMS : Use quadrupole-time-of-flight (Q-TOF) mass spectrometry to identify unknown degradation products via exact mass and fragmentation patterns.
  • Quantitative NMR (qNMR) : Validate impurity levels using deuterated solvents (e.g., DMSO-d₆) and an internal standard (e.g., 1,3,5-trimethoxybenzene).
  • Statistical thresholds : Set acceptance criteria for degradation products (e.g., ≤0.2% for ICH Q3B guidelines) and apply regression models to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.